4-Bromo-3'-fluoro-4'-methoxybenzophenone
Overview
Description
4-Bromo-3’-fluoro-4’-methoxybenzophenone is an organic compound with the molecular formula C14H10BrFO2. It is a derivative of benzophenone, where the phenyl rings are substituted with bromine, fluorine, and methoxy groups. This compound is used in various chemical synthesis processes and has applications in scientific research.
Scientific Research Applications
4-Bromo-3’-fluoro-4’-methoxybenzophenone is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’-fluoro-4’-methoxybenzophenone typically involves the bromination and fluorination of methoxybenzophenone derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzophenone in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of 4-Bromo-3’-fluoro-4’-methoxybenzophenone may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: 4-Bromo-3’-fluoro-4’-methoxybenzophenone can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert it to alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzophenones.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Mechanism of Action
The mechanism of action of 4-Bromo-3’-fluoro-4’-methoxybenzophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
- 4-Bromo-3-fluoro-4’-methoxybenzophenone
- 4-Bromo-3’-fluoro-4’-methoxybenzophenone
- 4-Bromo-3-fluoro-4’-methoxybenzophenone
Comparison: 4-Bromo-3’-fluoro-4’-methoxybenzophenone is unique due to the specific arrangement of its substituents, which can affect its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity in various chemical reactions.
Properties
IUPAC Name |
(4-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c1-18-13-7-4-10(8-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUMLKAJACJMCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373672 | |
Record name | 4-Bromo-3'-fluoro-4'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161581-93-7 | |
Record name | 4-Bromo-3'-fluoro-4'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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